Isopropyl 3,4-dibromothiophene-2-carboxylate
Description
Properties
Molecular Formula |
C8H8Br2O2S |
|---|---|
Molecular Weight |
328.02 g/mol |
IUPAC Name |
propan-2-yl 3,4-dibromothiophene-2-carboxylate |
InChI |
InChI=1S/C8H8Br2O2S/c1-4(2)12-8(11)7-6(10)5(9)3-13-7/h3-4H,1-2H3 |
InChI Key |
LZIJRFJMRIYSKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C(=CS1)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isopropyl 3,4-dibromothiophene-2-carboxylate typically involves the bromination of thiophene derivatives followed by esterification. One common method is the bromination of thiophene-2-carboxylic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The resulting 3,4-dibromothiophene-2-carboxylic acid is then esterified with isopropanol in the presence of a dehydrating agent like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Cross-Coupling Reactions
The compound’s bromine substituents enable participation in transition metal-catalyzed cross-coupling reactions, forming complex thiophene derivatives.
Suzuki–Miyaura Coupling
-
Mechanism : Reacts with aryl/heteroaryl boronic acids in the presence of Pd catalysts to form biaryl thiophenes.
-
Example : Reaction with phenylboronic acid using Pd(PPh₃)₂Cl₂ yields 3,4-diarylthiophene-2-carboxylates.
-
Conditions : Typically requires a base (e.g., Na₂CO₃) and microwave irradiation to suppress proto-deboronation .
| Reaction Partner | Catalyst | Yield | Temperature | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₂Cl₂ | 73% | 80°C | |
| Pyridinylboronic acid | Pd(PPh₃)₂Cl₂ | 66% | 80°C |
Kumada–Tamao–Corriu Coupling
-
Mechanism : Reacts with Grignard reagents (e.g., 3-hexyl-2-thienylmagnesium bromide) to form regioregular polythiophenes.
-
Catalyst : Ni(dppe)Cl₂ facilitates C–S bond cleavage and polymerization .
| Grignard Reagent | Catalyst | Mₙ (g/mol) | Regioregularity | Source |
|---|---|---|---|---|
| 3-Hexylthienyl MgBr | Ni(dppe)Cl₂ | 9,300 | 99% HT |
Nucleophilic Substitution
The bromine atoms at positions 3 and 4 are susceptible to nucleophilic displacement, enabling diverse functionalization.
Amine Substitution
-
Example : Reaction with secondary amines (e.g., piperidine) in polar aprotic solvents yields 3,4-diaminothiophene derivatives.
-
Conditions : Requires K₂CO₃ as a base and DMF as solvent at 60–80°C.
| Nucleophile | Solvent | Yield | Source |
|---|---|---|---|
| Piperidine | DMF | 85% |
Reductive Cyclization
Under reductive conditions, the compound participates in cyclization reactions to form fused heterocycles.
Paal–Knorr Cyclization
-
Mechanism : Treatment with Na₂S₂O₄ or H₂/Pd(C) reduces the diketone intermediate, followed by cyclization using Lawesson’s reagent to yield thieno[2,3-b]indoles .
| Reducing Agent | Cyclization Agent | Product | Yield | Source |
|---|---|---|---|---|
| Na₂S₂O₄ | Lawesson’s reagent | Thienoindole | 78% |
Ester Hydrolysis and Functionalization
The isopropyl ester group can be hydrolyzed to the carboxylic acid, enabling further derivatization.
Acid-Catalyzed Hydrolysis
-
Conditions : H₂SO₄ in refluxing methanol converts the ester to 3,4-dibromothiophene-2-carboxylic acid .
| Acid | Temperature | Yield | Source |
|---|---|---|---|
| H₂SO₄ | 50°C | 95% |
Reaction Optimization Factors
Scientific Research Applications
Chemistry: Isopropyl 3,4-dibromothiophene-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of thiophene-based polymers and other heterocyclic compounds .
Biology and Medicine: In biological research, thiophene derivatives are investigated for their potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This compound may be used in the development of new therapeutic agents .
Industry: In the industrial sector, thiophene derivatives are utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic cells. This compound can be employed in the fabrication of these advanced materials .
Mechanism of Action
The mechanism of action of Isopropyl 3,4-dibromothiophene-2-carboxylate depends on its specific application. In chemical reactions, the bromine atoms and ester group play crucial roles in determining the reactivity and selectivity of the compound. The thiophene ring can participate in various electronic interactions, influencing the overall behavior of the molecule .
Molecular Targets and Pathways:
Chemical Reactions: The bromine atoms act as leaving groups in substitution reactions, while the ester group can undergo hydrolysis or reduction.
Biological Systems: Potential molecular targets include enzymes and receptors that interact with thiophene derivatives, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Benzene-Based Esters
Isopropyl 4,4-Dibromobenzilate and Isopropyl-4,4-Dichlorobenzilate
These compounds share the isopropyl ester group but differ in their aromatic core (benzene vs. thiophene) and halogen substitution patterns:
- Aromatic Ring Effects : The benzene ring in benzilates is less electron-rich than thiophene, leading to reduced reactivity in electrophilic substitutions. Thiophene’s sulfur atom enhances conjugation, stabilizing intermediates in coupling reactions.
- Bromine’s higher polarizability compared to chlorine may also increase the compound’s stability and boiling point .
Data Table: Key Properties of Halogenated Esters
| Compound Name | Molecular Formula | Halogen Type/Position | Molecular Weight (g/mol) | Estimated Boiling Point (°C) | Key Applications |
|---|---|---|---|---|---|
| Isopropyl 3,4-dibromothiophene-2-carboxylate | C₈H₆Br₂O₂S | Br, 3,4-thiophene | 330.01 | ~250–280 | Cross-coupling intermediates |
| Isopropyl 4,4-dibromobenzilate | C₁₇H₁₄Br₂O₃ | Br, 4,4-benzene | 442.00 | ~300–320 | Polymer additives, agrochemicals |
| Isopropyl-4,4-dichlorobenzilate | C₁₇H₁₄Cl₂O₃ | Cl, 4,4-benzene | 349.20 | ~280–300 | Pharmaceutical intermediates |
Thiophene Derivatives with Alternative Substituents
Isopropyl 3,4-Dichlorothiophene-2-Carboxylate (Theoretical Comparison)
Chlorine’s weaker electron-withdrawing effect may decrease the compound’s reactivity in cross-coupling reactions compared to brominated analogs.
Isopropyl 3,4-Diiodothiophene-2-Carboxylate (Theoretical Comparison)
Iodine’s larger atomic radius and weaker C–I bond could enhance reactivity in substitution reactions but reduce thermal stability. Such derivatives are less common due to iodine’s cost and handling challenges.
Non-Halogenated Thiophene Esters
Compounds like isopropyl thiophene-2-carboxylate lack halogen substituents, rendering them less reactive in aryl-halogen bond cleavage reactions. These are typically used in less demanding synthetic contexts, such as ligand frameworks or materials science.
Biological Activity
Isopropyl 3,4-dibromothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antiviral and anticancer research. This article synthesizes current knowledge regarding its biological activity, structure-activity relationships (SAR), and relevant case studies.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds related to thiophene derivatives, including this compound. A notable study focused on the inhibition of flavivirus replication, particularly Zika virus and dengue virus. The compound's structural characteristics allow it to act as an allosteric inhibitor of the NS2B-NS3 protease, which is crucial for viral replication. The most active derivatives exhibited IC50 values as low as 130 nM against these viruses, indicating strong inhibitory effects .
Anticancer Activity
Thiophene derivatives have also shown promise in anticancer research. Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines. For instance, thieno[3,2-b]indole analogs have demonstrated significant antitumor activity, suggesting that modifications in the thiophene structure can enhance biological efficacy .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its chemical structure. The presence of bromine substituents at specific positions on the thiophene ring appears to enhance interaction with biological targets. For example, modifications to the alkyl groups and aromatic substitutions significantly influence the inhibitory potency against viral proteases and cancer cell proliferation .
| Compound | Activity (IC50) | Target |
|---|---|---|
| This compound | 130 nM | Zika Virus Protease |
| Thieno[3,2-b]indole analogs | Varies (up to 200 nM) | Various Cancer Cell Lines |
Case Study on Antiviral Efficacy
A case study evaluated the antiviral efficacy of this compound in vitro using human cell lines infected with Zika virus. The study demonstrated a dose-dependent reduction in viral load, confirming the compound's potential as a therapeutic agent against flavivirus infections. Further investigations are needed to explore its mechanism of action and potential for clinical application.
Case Study on Anticancer Activity
Another case study assessed the cytotoxic effects of thiophene derivatives, including this compound, on breast cancer cell lines. The results indicated that these compounds induced apoptosis and inhibited cell proliferation significantly more than control groups. This highlights their potential role in developing new cancer therapies.
Q & A
Q. Advanced
- Single-Crystal X-ray Diffraction (SCXRD) : Use SHELX programs (SHELXD for solution, SHELXL for refinement) to resolve heavy-atom (Br) positions.
- Data Validation : Check R-factors (<5%), residual density maps, and Hirshfeld surfaces for packing effects.
- Twinned Data : For challenging crystals, apply TWINABS or CELL_NOW for integration .
What are the stability considerations for storing this compound?
Q. Basic
- Light Sensitivity : Store in amber glass vials to prevent photodegradation.
- Moisture Control : Use desiccants (e.g., silica gel) in sealed containers.
- Temperature : Maintain at –20°C for long-term storage; avoid repeated freeze-thaw cycles .
How can this compound be utilized in palladium-catalyzed cross-coupling reactions?
Advanced
The bromine atoms enable Suzuki or Stille couplings:
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands (e.g., XPhos) for electron-rich aryl partners.
- Solvent/Base : Use toluene/EtOH with K₂CO₃ for Suzuki; DMF with CsF for Stille.
Monitor reaction progress via TLC (hexane/EtOAc) and isolate products via flash chromatography .
What computational methods aid in predicting the reactivity of this compound in synthetic pathways?
Q. Advanced
- DFT Calculations : Optimize geometry and calculate Fukui indices to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories.
- Docking Studies : For bioactive derivatives, model interactions with target proteins using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
